molecular formula C12H13FO3 B3117120 4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester CAS No. 221121-35-3

4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester

Cat. No. B3117120
M. Wt: 224.23 g/mol
InChI Key: ULGNQPPGNKYLFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluoro-phenyl group, the formation of the butyric acid ethyl ester, and the creation of the ketone group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The presence of the fluoro-phenyl group, the butyric acid ethyl ester, and the ketone would all influence its structure. Quantum chemical calculations, including a torsional potential energy surface, energies of the fully optimized geometries, and harmonic Raman spectra, could assist in interpreting the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The presence of the fluoro-phenyl group, the butyric acid ethyl ester, and the ketone could all influence its reactivity. For example, boronic acids and their esters are known to be involved in various types of reactions, including Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. These could include its melting point, boiling point, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Synthesis and Structural Identification

The synthesis and structural identification of compounds related to 4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester are crucial in the development of fluorouracil derivatives and other pharmacologically active molecules. For instance, the synthesis of 2-benzyloxy-5-fluoro-4-oxo-pyrimidine-3-butyric acid ethyl ester, a key intermediate in fluorouracil derivatives, highlights the methodology involving multiple steps starting from 5-fluorouracil, which is validated through IR and 1H-NMR techniques (Xie Jun, 2006).

Antitumor Applications

In the realm of anticancer research, derivatives of 4-oxo-butenoic acid, including various esters, have been identified as potent antitumor agents against breast carcinoma. This discovery opens new avenues for the use of these compounds as therapeutic agents in combating breast cancer, highlighting the importance of these derivatives in medicinal chemistry (D. Miles et al., 1958).

Photovoltaic Applications

The use of [6,6]-phenyl-C₆₁-butyric acid derivatives, including esters with enhanced electron mobility, as acceptor and cathode interfacial materials in polymer solar cells signifies their potential in improving power conversion efficiency. This application demonstrates the versatility of such esters beyond pharmaceuticals into renewable energy technologies, offering a path toward more efficient organic solar cells (Menglan Lv et al., 2014).

Methodological Advances in Synthesis

The development of new synthetic pathways for related esters, such as the preparation of 4-phenyl-2-oxobutyric acid ethyl ester, illustrates the ongoing innovation in chemical synthesis. These methodologies not only provide access to these compounds but also enhance our understanding of their potential applications across various fields of research (V. Slavinska et al., 1996).

Interaction with Biological Systems

Studies on the interaction of fluorine-containing esters with aldehydes shed light on their reactivity and potential for forming biologically active or structurally interesting compounds. This research underlines the significance of fluorinated esters in the synthesis of novel molecules with potential pharmacological applications (M. V. Pryadeina et al., 2002).

Safety And Hazards

As with any chemical compound, handling “4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester” would require appropriate safety precautions. This could include using personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise in medicinal chemistry, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGNQPPGNKYLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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